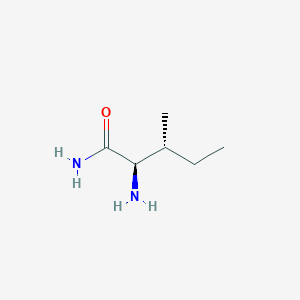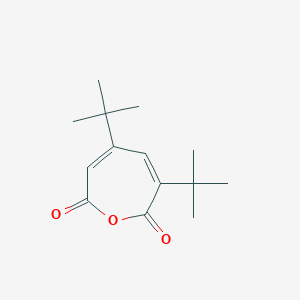
N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide is a chemical compound characterized by its unique structure, which includes two 4-chloro-3-nitrophenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like azide, benzenethiolate, and methoxide ions.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield azido derivatives.
Reduction Reactions: Reduction of nitro groups yields corresponding amines.
Scientific Research Applications
N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Properties
CAS No. |
316139-01-2 |
|---|---|
Molecular Formula |
C18H16Cl2N4O6 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide |
InChI |
InChI=1S/C18H16Cl2N4O6/c19-13-7-5-11(9-15(13)23(27)28)21-17(25)3-1-2-4-18(26)22-12-6-8-14(20)16(10-12)24(29)30/h5-10H,1-4H2,(H,21,25)(H,22,26) |
InChI Key |
BWYHKBCFJPNXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)

![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B14156846.png)


![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)





